

# Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Gilteritinib

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## Compound of Interest

Compound Name: *Gilteritinib*

Cat. No.: *B612023*

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## Introduction

**Gilteritinib** is a potent, selective, oral FLT3/AXL tyrosine kinase inhibitor. It has demonstrated significant clinical activity against both FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common drivers in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] **Gilteritinib** induces cell cycle arrest and apoptosis in FLT3-mutated cancer cells by inhibiting the FLT3 signaling pathway and its downstream effectors.[1] This document provides detailed protocols for the analysis of **Gilteritinib**-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining, along with representative data and a summary of the underlying signaling pathways.

## Mechanism of Action: Gilteritinib-Induced Apoptosis

**Gilteritinib** exerts its anti-leukemic effects by binding to the ATP-binding pocket of the FLT3 receptor, inhibiting its autophosphorylation and subsequent activation. This blockade disrupts downstream pro-survival signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, ultimately leading to the induction of apoptosis.[2][3] One identified mechanism involves the inhibition of AKT, which leads to the activation of glycogen synthase kinase 3 $\beta$  (GSK-3 $\beta$ ). Activated GSK-3 $\beta$  can then promote apoptosis through various downstream

effectors, including the transcription factor NF- $\kappa$ B, which can induce the expression of the pro-apoptotic protein PUMA.[3]

## Data Presentation

The following tables summarize the dose-dependent induction of apoptosis by **Gilteritinib** in two common FLT3-ITD positive AML cell lines, MV4-11 and MOLM-13, after 48 hours of treatment. Apoptosis was quantified by Annexin V staining followed by flow cytometry.

Table 1: **Gilteritinib**-Induced Apoptosis in MV4-11 Cells

Gilteritinib Concentration (nM)	Mean Percentage of Annexin V-Positive Cells ( $\pm$ SEM)
0 (Vehicle)	Not specified
1	Not specified
3	Significantly increased vs. vehicle ( $P < 0.01$ )
10	Significantly increased vs. vehicle ( $P < 0.001$ )
30	Significantly increased vs. vehicle ( $P < 0.001$ )

Data from a 48-hour treatment period.[4]

Table 2: **Gilteritinib**-Induced Apoptosis in MOLM-13 Cells

Gilteritinib Concentration (nM)	Mean Percentage of Annexin V-Positive Cells ( $\pm$ SEM)
0 (Vehicle)	4.1%
1	Not specified
3	Not specified
10	Not specified
30	32.0% (P<0.001 vs. vehicle)
100	52.4% (P<0.001 vs. vehicle)

Data from a 48-hour treatment period.[\[4\]](#)

## Experimental Protocols

### Protocol 1: Cell Culture and Gilteritinib Treatment

- Cell Lines:
  - MV4-11 (FLT3-ITD positive human AML cell line)
  - MOLM-13 (FLT3-ITD positive human AML cell line)
- Culture Conditions:
  - Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100  $\mu$ g/mL streptomycin.
  - Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Gilteritinib** Preparation:
  - Prepare a stock solution of **Gilteritinib** in dimethyl sulfoxide (DMSO).
  - Further dilute the stock solution in culture medium to achieve the desired final concentrations.

- Treatment:
  - Seed cells at a density of  $1 \times 10^6$  cells/mL in a 24-well plate.
  - Treat cells with increasing concentrations of **Gilteritinib** (e.g., 1, 3, 10, 30, 100 nM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

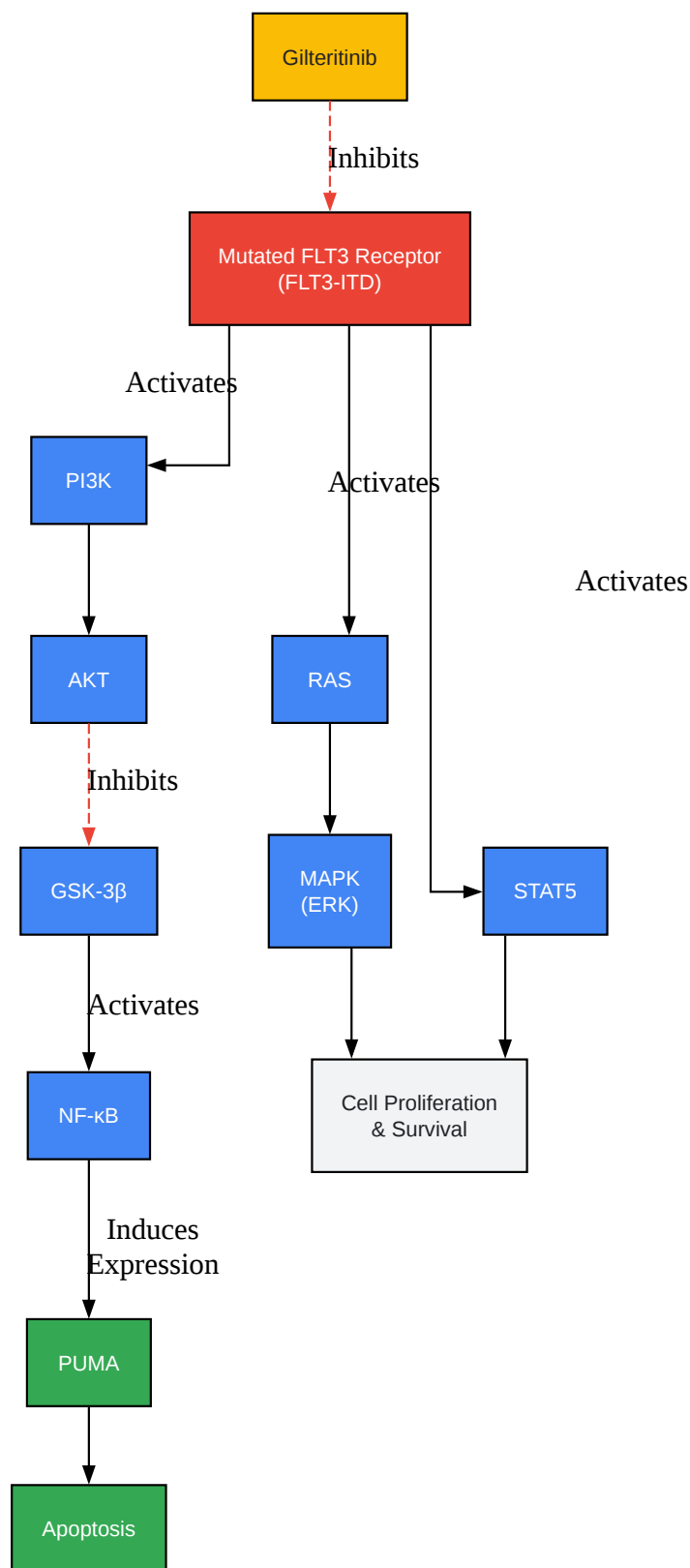
## Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V and PI Staining)

- Harvesting Cells:
  - Following treatment, collect the cells by centrifugation at  $300 \times g$  for 5 minutes.
- Washing:
  - Wash the cells twice with cold phosphate-buffered saline (PBS).
- Resuspension:
  - Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Staining:
  - To 100  $\mu$ L of the cell suspension, add 5  $\mu$ L of FITC-conjugated Annexin V and 5  $\mu$ L of Propidium Iodide (PI) solution.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis:
  - After incubation, add 400  $\mu$ L of 1X Annexin V Binding Buffer to each tube.
  - Analyze the cells by flow cytometry within one hour of staining.
  - Use appropriate controls, including unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI, to set up compensation and gates.

#### Interpretation of Results:

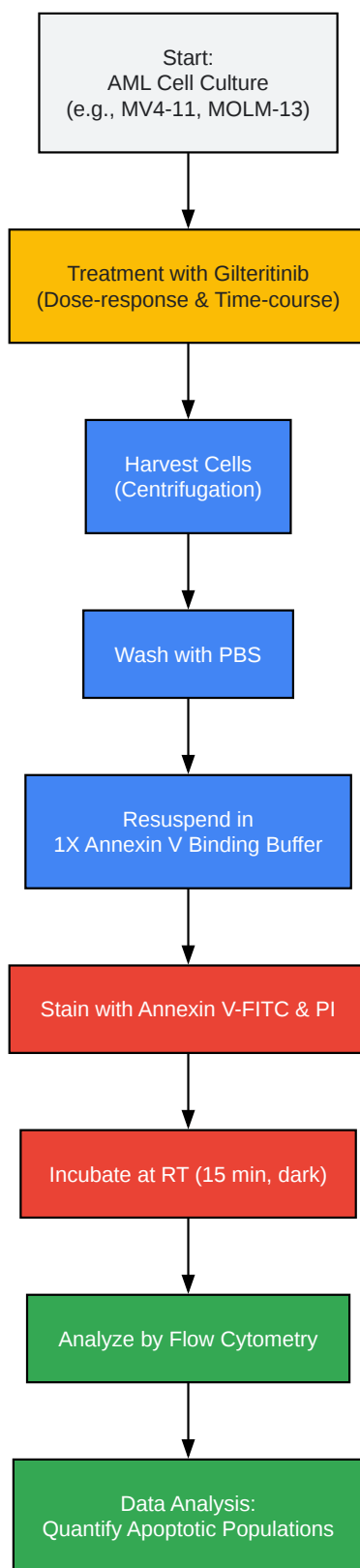
- Annexin V-negative / PI-negative: Live cells
- Annexin V-positive / PI-negative: Early apoptotic cells
- Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
- Annexin V-negative / PI-positive: Necrotic cells

## Mandatory Visualizations



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Caption: **Gilteritinib**-induced apoptotic signaling pathway.



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Caption: Experimental workflow for apoptosis analysis.

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